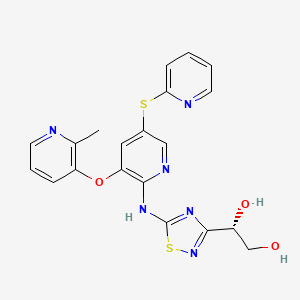
AMG-151 free base
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ARRY-403, also known as AMG-151, is an orally available allosteric glucokinase (GK) activator developed for the treatment of type 2 diabetes mellitus (T2DM). ARRY-403 has many favorable physicochemical characteristics and ADME properties (low potential to cause drug–drug interactions (DDIs). ARRY-403 potently activates human glucokinase (GK) in vitro (EC50 = 79 nM at 5 mM glucose), with an S0.5 = 0.93 mM glucose (ARRY-403 at 5 mM) and Vmax = 134% compared to the no activator control. It possesses good in vitro drug-like properties (aqueous solubility, cell permeability, low low potential for drug-drug interactions, low predicted hepatic clearance), and selectivity against broad panels of receptors and enzymes.
Aplicaciones Científicas De Investigación
Clinical Applications in Type 2 Diabetes
AMG-151 has been evaluated in several clinical trials for its efficacy in managing blood glucose levels in patients with type 2 diabetes. A notable phase IIa study assessed the dose-response relationship of AMG-151 on fasting plasma glucose (FPG) levels in patients already receiving metformin.
Key Findings:
- Efficacy: The study demonstrated that AMG-151 significantly reduced FPG when administered twice daily, with a notable linear dose-effect trend (p = 0.004) observed over a 28-day period .
- Safety Profile: While effective, AMG-151 was associated with higher incidences of hypoglycemia and hypertriglyceridemia compared to placebo . This highlights the necessity for careful monitoring and management of side effects during treatment.
Pharmacodynamics:
- Glucose Homeostasis: AMG-151's action leads to improved glycemic control by facilitating insulin release in response to elevated blood glucose levels.
- Comparative Studies: In meta-analysis studies involving multiple glucokinase activators, AMG-151 was noted alongside other compounds like MK-0941 and piragliatin, demonstrating varying safety profiles but consistent efficacy in lowering blood glucose levels .
Safety and Adverse Events
The safety profile of AMG-151 has been a subject of scrutiny in clinical evaluations:
- Adverse Events: Common adverse events associated with AMG-151 include hypoglycemia and hyperlipidemia, particularly hypertriglyceridemia .
- Long-term Safety: Ongoing evaluations are necessary to fully understand the long-term safety implications of chronic administration of AMG-151, especially considering the potential for liver toxicity observed with other glucokinase activators .
Comparative Efficacy
AMG-151's efficacy as a glucokinase activator has been compared to other agents within the same class:
| Compound | Efficacy (FPG Reduction) | Common Adverse Events |
|---|---|---|
| AMG-151 | Significant (p < 0.004) | Hypoglycemia, Hypertriglyceridemia |
| MK-0941 | Moderate | Hypoglycemia |
| Piragliatin | Variable | Liver toxicity |
Propiedades
Número CAS |
1304015-76-6 |
|---|---|
Fórmula molecular |
C20H18N6O3S2 |
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
(1S)-1-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]ethane-1,2-diol |
InChI |
InChI=1S/C20H18N6O3S2/c1-12-15(5-4-8-21-12)29-16-9-13(30-17-6-2-3-7-22-17)10-23-19(16)25-20-24-18(26-31-20)14(28)11-27/h2-10,14,27-28H,11H2,1H3,(H,23,24,25,26)/t14-/m1/s1 |
Clave InChI |
PCOMIRCNMMNOAP-CQSZACIVSA-N |
SMILES |
CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C(CO)O |
SMILES isomérico |
CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)[C@@H](CO)O |
SMILES canónico |
CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C(CO)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
15-((3-((2-methylpyridin-3-yl)oxy)-5-(pyridin-2-ylsulfanyl)pyridin-2-yl)amino)-1,2,4-thiadiazol-3-yl)ethane-1,2-diol AMG-151 ARRY-403 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















